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molecular formula C12H10FN B1362259 3-Fluorodiphenylamine CAS No. 500-41-4

3-Fluorodiphenylamine

Cat. No. B1362259
M. Wt: 187.21 g/mol
InChI Key: YALRBUHWXPELQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895776B2

Procedure details

In a round bottom flask equipped with a condenser was placed N-phenylacetamide (1.0 g, 7.40 mmol), copper (I) chloride (0.146 g, 1.480 mmol), potassium carbonate (1.329 g, 9.62 mmol), 1-bromo-3-fluorobenzene (1.942 g, 11.10 mmol) and xylene (5 mL). The suspension was heated to 180° C. and refluxed for 66 h. The suspension was filtered; and the filtrate was concentrated. The dark brown residue was dissolved in ether; filtered; and the filtrate was concentrated. The dark brown residue was dissolved in ethanol (10.00 mL), treated with potassium hydroxide (1.909 g, 34.0 mmol) and refluxed for 2 h. The solution was poured into of water (80 mL) and extracted with DCM. The combined DCM extract was washed with water (6 X), dried over MgSO4 and concentrated to afford the title compound as a dark brown solid (0.669 g,). LCMS m/z=188.2 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.329 g
Type
reactant
Reaction Step Two
Quantity
1.942 g
Type
reactant
Reaction Step Three
Quantity
1.909 g
Type
reactant
Reaction Step Four
Name
copper (I) chloride
Quantity
0.146 g
Type
catalyst
Reaction Step Five
Name
Quantity
80 mL
Type
solvent
Reaction Step Six
Quantity
5 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7]C(=O)C)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(=O)([O-])[O-].[K+].[K+].Br[C:18]1[CH:23]=[CH:22][CH:21]=[C:20]([F:24])[CH:19]=1.[OH-].[K+]>[Cu]Cl.O.C1(C)C(C)=CC=CC=1>[F:24][C:20]1[CH:19]=[C:18]([CH:23]=[CH:22][CH:21]=1)[NH:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC(C)=O
Step Two
Name
Quantity
1.329 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
1.942 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)F
Step Four
Name
Quantity
1.909 g
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
copper (I) chloride
Quantity
0.146 g
Type
catalyst
Smiles
[Cu]Cl
Step Six
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
5 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a round bottom flask equipped with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 66 h
Duration
66 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
and the filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The dark brown residue was dissolved in ether
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
and the filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The dark brown residue was dissolved in ethanol (10.00 mL)
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
EXTRACTION
Type
EXTRACTION
Details
The combined DCM extract
WASH
Type
WASH
Details
was washed with water (6 X)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(NC2=CC=CC=C2)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.669 g
YIELD: CALCULATEDPERCENTYIELD 48.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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